[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate
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Overview
Description
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate is a complex organic compound that combines a hydrazone linkage with a long-chain fatty acid and a fluorinated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the reaction of hexadecanoylhydrazine with an aldehyde or ketone to form the hydrazone. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Esterification: The hydrazone is then reacted with 2-fluorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage. This step is typically performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can handle larger volumes of reactants. Additionally, catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone linkage can yield the corresponding amine.
Substitution: The fluorobenzoate moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Corresponding amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and hydrolases. Its hydrazone linkage is also of interest for studying protein-ligand interactions.
Medicine
Medically, the compound has potential applications as a drug delivery agent. The long hydrophobic chain can facilitate the incorporation of the compound into lipid bilayers, making it useful for targeted drug delivery systems.
Industry
In industry, this compound can be used in the formulation of specialty coatings and materials. Its unique chemical properties allow for the development of materials with specific surface characteristics.
Mechanism of Action
The mechanism of action of [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The fluorobenzoate moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate: Similar structure but with an octadecanoyl chain.
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 4-fluorobenzoate: Similar structure but with a fluorine atom at a different position on the benzoate ring.
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate lies in its combination of a long hydrophobic chain, a hydrazone linkage, and a fluorinated aromatic ring. This combination provides a unique set of chemical and physical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C30H41FN2O3 |
---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C30H41FN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(34)33-32-24-25-20-22-26(23-21-25)36-30(35)27-17-15-16-18-28(27)31/h15-18,20-24H,2-14,19H2,1H3,(H,33,34)/b32-24+ |
InChI Key |
DDJBTTJIPHNVKR-FEZSWGLMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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